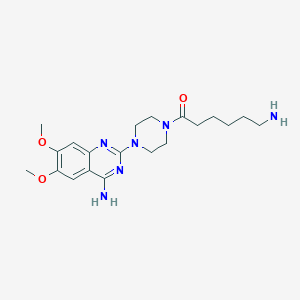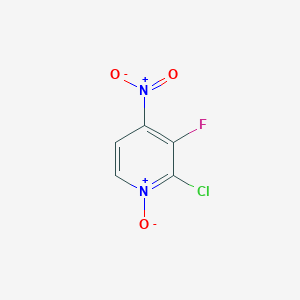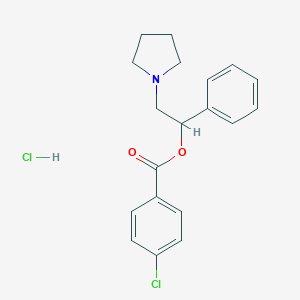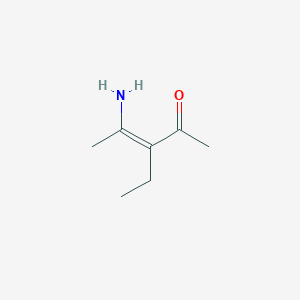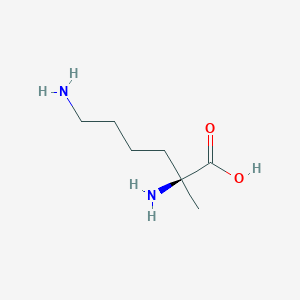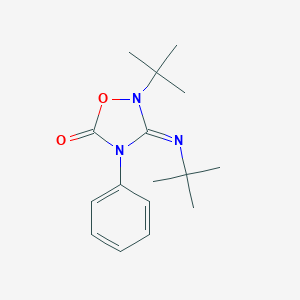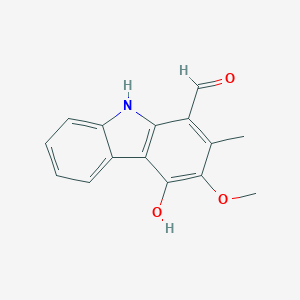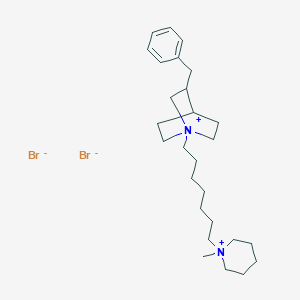
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide, also known as MBQ-167, is a quaternary ammonium compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. This compound is a potent muscarinic antagonist and has been shown to have a wide range of biological effects.
Wirkmechanismus
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is a potent muscarinic antagonist that binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine. This results in a reduction in the activity of the parasympathetic nervous system, which is responsible for regulating various bodily functions such as heart rate, respiratory rate, and digestion.
Biochemical and Physiological Effects:
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of the parasympathetic nervous system, resulting in a reduction in heart rate, respiratory rate, and gastrointestinal motility. It has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety disorders and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide is its potent anticholinergic activity, which makes it a useful tool for studying the role of the parasympathetic nervous system in various physiological processes. However, its potent activity also makes it difficult to use in vivo, as it can cause unwanted side effects such as dry mouth, blurred vision, and constipation.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain. Another area of interest is its potential use in the treatment of anxiety disorders and schizophrenia, as it has been shown to have anxiolytic and antipsychotic effects. Further research is needed to fully understand the mechanisms of action of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide involves the reaction of 3-benzylquinuclidin-1-amine with 7-bromoheptan-1-ol and subsequent quaternization with methyl iodide. The final product is obtained as a white crystalline solid, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-(7-(1-methylpiperidinio)heptyl)quinuclidinium, dibromide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have potent anticholinergic activity and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
19653-55-5 |
|---|---|
Molekularformel |
C27H46Br2N2 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
3-benzyl-1-[7-(1-methylpiperidin-1-ium-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane;dibromide |
InChI |
InChI=1S/C27H46N2.2BrH/c1-28(18-10-6-11-19-28)17-9-3-2-4-12-20-29-21-15-26(16-22-29)27(24-29)23-25-13-7-5-8-14-25;;/h5,7-8,13-14,26-27H,2-4,6,9-12,15-24H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XHYMGLOHGGOQMQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Kanonische SMILES |
C[N+]1(CCCCC1)CCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Br-].[Br-] |
Synonyme |
8-benzyl-1-[7-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)heptyl]-1-a zoniabicyclo[2.2.2]octane dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



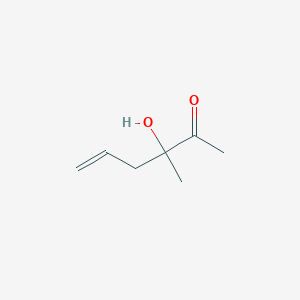

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)
